molecular formula C12H20O3 B14299172 Ethyl 2-methyl-2-propanoylhex-5-enoate CAS No. 114351-60-9

Ethyl 2-methyl-2-propanoylhex-5-enoate

Cat. No.: B14299172
CAS No.: 114351-60-9
M. Wt: 212.28 g/mol
InChI Key: HONDMINACMSZCD-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-2-propanoylhex-5-enoate is a branched ethyl ester characterized by a hex-5-enoate backbone with a methyl and propanoyl group at the second carbon. This compound’s structure combines ester functionality, α-branching, and a terminal double bond, making it a versatile intermediate in organic synthesis.

Crystallographic characterization of such compounds often employs programs like SHELXL and SHELXT for refinement and structure determination . For instance, SHELXTL (Bruker AXS) is widely used for small-molecule crystallography, enabling precise elucidation of substituent geometry and stereochemistry .

Properties

CAS No.

114351-60-9

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

ethyl 2-methyl-2-propanoylhex-5-enoate

InChI

InChI=1S/C12H20O3/c1-5-8-9-12(4,10(13)6-2)11(14)15-7-3/h5H,1,6-9H2,2-4H3

InChI Key

HONDMINACMSZCD-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(C)(CCC=C)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-methyl-2-propanoylhex-5-enoate can be synthesized through the esterification of 2-methyl-2-propanoylhex-5-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the equilibrium towards ester formation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to facilitate the esterification process while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-2-propanoylhex-5-enoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl 2-methyl-2-propanoylhex-5-enoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes that catalyze ester hydrolysis, leading to the release of its active components. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Positioning

Ethyl 5-Methylhex-2-Enoate (CAS 34993-63-0)
  • Structure: Features a hex-2-enoate backbone with a methyl group at position 5.
  • Key Differences : The double bond is at position 2 (vs. position 5 in the target compound), and substituents are less bulky.
  • Implications : Reduced steric hindrance compared to the target compound, likely resulting in lower boiling points and higher reactivity in electrophilic additions .
Ethyl 5-[(Ethoxycarbonyl)Oxy]-5,5-Diphenylpent-2-Ynoate
  • Structure: Contains a triple bond (ynoate) at position 2 and bulky diphenyl groups at position 5.
  • Key Differences : The triple bond introduces greater electron-withdrawing effects, while the phenyl groups enhance hydrophobicity.
Ethyl 2-Acetylpent-4-Enoate
  • Structure : Includes an acetyl group at position 2 and a double bond at position 4.
  • Key Differences: The acetyl group (vs. propanoyl in the target) reduces steric bulk but increases electron density at the α-carbon.
  • Implications : Enhanced nucleophilicity at the α-position, favoring alkylation or condensation reactions .

Functional Group Reactivity

Compound Functional Groups Reactivity Profile
Ethyl 2-methyl-2-propanoylhex-5-enoate Ester, α-methyl, α-propanoyl, hex-5-enoate Moderate steric hindrance; potential for conjugate additions at the double bond.
Ethyl 5-methylhex-2-enoate Ester, hex-2-enoate, methyl High reactivity at the β-position due to proximal double bond.
Ethyl pent-2-ynoate derivatives Ester, ynoate, phenyl substituents Triple bond enables click chemistry (e.g., cycloadditions) .

Physical and Spectral Properties (Theoretical Comparison)

Property This compound Ethyl 5-methylhex-2-enoate Ethyl 2-acetylpent-4-enoate
Molecular Weight ~228 g/mol ~170 g/mol ~184 g/mol
Boiling Point Higher (due to branching) Moderate Moderate
Solubility Low in water, high in organic solvents Similar Similar
UV-Vis λmax ~210 nm (ester) ~205 nm ~215 nm (acetyl conjugation)

Note: Experimental data are scarce; values are inferred from structural analogs.

Research Findings and Gaps

  • Bioactivity : Ethyl acetate extracts of natural products (e.g., turmeric, ginger) highlight the role of ester derivatives in antimicrobial activity, though direct evidence for the target compound is lacking .

  • Regulatory Status : Ethyl esters generally require safety evaluations for volatility and toxicity, as seen in regulatory listings for similar compounds .

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